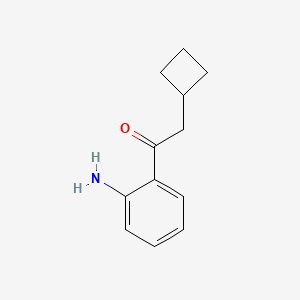

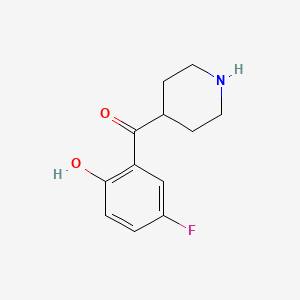

1-(2-Aminophenyl)-2-cyclobutylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

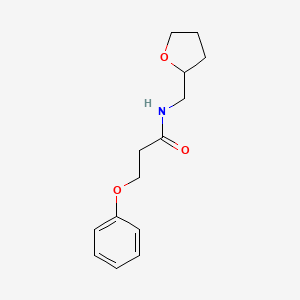

“1-(2-Aminophenyl)-2-cyclobutylethan-1-one” is a compound that contains an aminophenyl group, a cyclobutyl group, and a ketone group. The aminophenyl group consists of an amine (-NH2) attached to a phenyl ring (a variant of a benzene ring). The cyclobutyl group is a type of cycloalkane with a four-membered ring, and the ketone group is a functional group characterized by a carbonyl group (C=O) linked to two other carbon atoms .

Chemical Reactions Analysis

Again, without specific information on “1-(2-Aminophenyl)-2-cyclobutylethan-1-one”, it’s difficult to provide a detailed analysis of its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminophenyl)-2-cyclobutylethan-1-one” would depend on its specific structure. For example, 1-(2-Aminophenyl)ethanol, a related compound, is a solid at 20 degrees Celsius .

Scientific Research Applications

Vasorelaxant Effects through Soluble Guanylate Cyclase-cGMP Pathway Stimulation

Research has demonstrated that nitro-containing molecules isolated from plants, exhibiting hypotensive, bradycardic, and vasodilator properties, induce vasorelaxation independent of the endothelial layer. These effects are mediated through the stimulation of the soluble guanylate cyclase-cGMP pathway, offering insights into cardiovascular therapeutic applications (Brito et al., 2013).

Hydrogel Formation from Cyclo(L-Tyr-L-Lys) and Its ε-Amino Derivatives

The synthesis and investigation of cyclo(L-Tyr-L-Lys) and its ε-amino derivatives have shown the ability to form organo- and hydrogels, presenting applications in material science. These compounds gelate various polar organic solvents and water under specific conditions, revealing their potential in developing new materials with tailored properties (Xie et al., 2009).

Catalytic Oxidation of Secondary Alcohols

Compounds derived from the [2+2] condensation of specific phenols and aminopropyltetramethyldisiloxane have been shown to act as catalysts in the oxidation of secondary alcohols to ketones. This indicates potential applications in synthetic chemistry and the pharmaceutical industry for efficient and selective oxidation reactions (Alexandru et al., 2014).

VLA-4 Antagonist Development

A novel series of 3-aminocyclobut-2-en-1-ones have been prepared and identified as potent antagonists of VLA-4, a key integrin involved in immune responses and inflammatory processes. This discovery opens avenues for the development of new therapeutic agents targeting immune-related disorders (Brand et al., 2003).

Lanthanide-Catalyzed Cyclocarbonylation and Cyclothiocarbonylation

The use of La[N(SiMe3)2]3 as a catalyst for cyclocarbonylation of 1,2-disubstituted benzenes with isocyanates represents a novel application in organic synthesis. This methodology facilitates the synthesis of various benzannulated heterocycles, showcasing the utility of lanthanides in catalyzing carbonylation reactions (Jing et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-aminophenyl)-2-cyclobutylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-11-7-2-1-6-10(11)12(14)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTALDBDDRLUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1492526-79-0 |

Source

|

| Record name | 1-(2-aminophenyl)-2-cyclobutylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2891016.png)

![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)